

commercial availability of 6-Bromo-2,3-dichlorophenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	6-Bromo-2,3-dichlorophenylboronic acid
Cat. No.:	B1521895

[Get Quote](#)

An In-Depth Technical Guide to **6-Bromo-2,3-dichlorophenylboronic acid**: Commercial Availability, Synthesis, and Applications

Introduction

6-Bromo-2,3-dichlorophenylboronic acid is a synthetically versatile organoboron compound that has garnered significant interest within the scientific community. As a trifunctional building block, featuring bromo, chloro, and boronic acid moieties, it offers multiple reaction sites for the strategic construction of complex organic molecules. Its primary utility is realized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern medicinal chemistry and materials science for the formation of carbon-carbon bonds.^[1] This guide provides a comprehensive overview of its commercial availability, key chemical properties, a representative synthetic workflow, and its critical applications for researchers, scientists, and professionals in drug development.

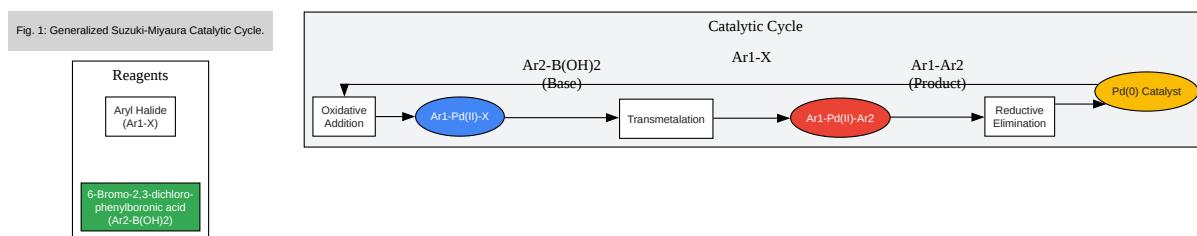
Chemical and Physical Properties

Understanding the fundamental properties of **6-Bromo-2,3-dichlorophenylboronic acid** is crucial for its proper handling, storage, and application in experimental design. The compound is typically a white to off-white solid.^[2] For optimal stability and to prevent degradation, it should be stored under an inert atmosphere (such as nitrogen or argon) at refrigerated temperatures (2-8°C).^{[1][2]}

Property	Value
CAS Number	1451392-86-1 [2] [3] [4]
Molecular Formula	C ₆ H ₄ BBrCl ₂ O ₂ [2] [4]
Molecular Weight	269.72 g/mol [1] [4]
Appearance	White to off-white solid [2]
Boiling Point	394.9 ± 52.0 °C at 760 mmHg [1]
Storage	2-8°C, under inert gas [1] [2]

Commercial Availability and Procurement

6-Bromo-2,3-dichlorophenylboronic acid is readily available for research and development purposes from a variety of specialized chemical suppliers. The compound is typically offered in research quantities ranging from milligrams to several grams. Most suppliers provide a purity level of 97% or higher, which is suitable for most synthetic applications.[\[1\]](#)[\[3\]](#)[\[4\]](#) Pricing and lead times can vary, and researchers are advised to consult the respective company websites for the most current information.


Supplier	Purity	Available Quantities
AiFChem	97%	In stock; contact for pricing [3]
Sunway Pharm Ltd.	97%	250mg, 1g, 5g [4]
MySkinRecipes	97%	250mg, 1g, 5g [1]
Acros Pharmatech	97%+	5g, Bulk Order [5]
ChemicalBook	Varies	1g, 10g, 25g (lists multiple suppliers) [2]
BLDpharm	N/A	Contact for information [6]

Note: Availability and pricing are subject to change. This table is for informational purposes only.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **6-Bromo-2,3-dichlorophenylboronic acid** is its role as a coupling partner in the Suzuki-Miyaura reaction. This powerful palladium-catalyzed reaction forges a new carbon-carbon bond between the boronic acid's aryl group and another aryl or vinyl halide/triflate.^[1] This methodology is indispensable in pharmaceutical research for assembling the complex biaryl scaffolds found in many drug candidates.^[1]

The boronic acid functional group is critical to this process. Its unique electronic properties and ability to undergo transmetalation with a palladium catalyst make it a stable, yet reactive, component in the catalytic cycle. Boronic acids are generally stable to air and moisture and have low toxicity, making them environmentally benign reagents compared to other organometallics.^[7]

[Click to download full resolution via product page](#)

Fig. 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Role in Drug Discovery

The boronic acid moiety is a privileged functional group in modern medicinal chemistry.^[8] Its ability to form reversible covalent bonds with serine proteases has led to the development of

highly potent and selective enzyme inhibitors.^{[7][9]} The landmark approval of Bortezomib (Velcade®), a boronic acid-containing proteasome inhibitor for treating multiple myeloma, catalyzed a surge of interest in this area.^{[7][10]} Subsequently, other boronic acid drugs like Vaborbactam, a β -lactamase inhibitor, have reached the market, demonstrating the versatility of this functional group.^{[7][8][10]}

Building blocks like **6-Bromo-2,3-dichlorophenylboronic acid** are therefore of immense value. They provide medicinal chemists with a pre-functionalized scaffold to rapidly synthesize libraries of novel compounds for screening against various biological targets, from cancer to infectious diseases.

Hypothetical Synthesis Protocol

While **6-Bromo-2,3-dichlorophenylboronic acid** is commercially available, understanding its synthesis is valuable for researchers who may need to produce derivatives. The most common route to arylboronic acids involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a borate ester, followed by aqueous workup.

Objective: To synthesize **6-Bromo-2,3-dichlorophenylboronic acid** from 1,2-dichloro-3-bromobenzene.

Causality: This protocol relies on the selective formation of an organometallic species at the bromine-carbon bond, which is typically more reactive than the chlorine-carbon bonds in this context. The resulting nucleophilic aryl species then attacks the electrophilic boron atom of the borate ester. The final hydrolysis step is essential to convert the boronic ester intermediate into the desired boronic acid.

Experimental Protocol:

- Preparation of Grignard Reagent (Anhydrous Conditions Required):
 - To a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings (1.1 eq).
 - Add a small crystal of iodine to initiate the reaction.

- In a separate flask, dissolve 1,2-dichloro-3-bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate Grignard formation.
- Once the reaction begins (indicated by heat evolution and color change), add the remaining aryl bromide solution dropwise, maintaining a gentle reflux.
- After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

- Borylation Reaction:
 - Cool the Grignard reagent solution to -78°C using a dry ice/acetone bath.
 - Slowly add trimethyl borate (1.2 eq), dissolved in anhydrous THF, to the cold Grignard solution via a dropping funnel. The temperature must be kept low to prevent over-addition to the boron center.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis and Workup:
 - Cool the reaction mixture in an ice bath and slowly quench by adding aqueous hydrochloric acid (e.g., 1M HCl). This step hydrolyzes the boronic ester to the boronic acid and neutralizes any remaining Grignard reagent.
 - Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
- Purification:

- The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford pure **6-Bromo-2,3-dichlorophenylboronic acid**.

[Click to download full resolution via product page](#)

Fig. 2: Synthetic workflow for arylboronic acids.

Safety and Handling

Based on available supplier data, **6-Bromo-2,3-dichlorophenylboronic acid** should be handled with care in a laboratory setting.

- GHS Pictogram: GHS07 (Exclamation Mark)[2]

- Signal Word: Warning.[\[2\]](#)
- Hazard Statements:
 - H302: Harmful if swallowed.[\[2\]](#)
 - H315: Causes skin irritation.[\[2\]](#)
 - H319: Causes serious eye irritation.[\[2\]](#)
 - H335: May cause respiratory irritation.[\[2\]](#)
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[2\]](#)
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[2\]](#)

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

6-Bromo-2,3-dichlorophenylboronic acid is a commercially accessible and highly valuable building block for organic synthesis. Its primary utility as a substrate in Suzuki-Miyaura cross-coupling reactions provides a reliable method for constructing complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials. The growing importance of boronic acids in drug discovery underscores the continued relevance of such reagents. With a clear understanding of its properties, availability, and safe handling procedures, researchers can effectively leverage this compound to advance their scientific and drug development objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (6-Bromo-2,3-dichlorophenyl)boronic acid [myskinrecipes.com]
- 2. 6-Bromo-2,3-dichlorophenylboronic acid | 1451392-86-1 [chemicalbook.com]
- 3. 1451392-86-1 | (6-Bromo-2,3-dichlorophenyl)boronic acid - AiFChem [aifchem.com]
- 4. 6-bromo-2,3-dichlorophenylboronic acid - CAS:1451392-86-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. (6-Bromo-2,3-dichlorophenyl)boronic acid [acrospharma.co.kr]
- 6. 1451392-86-1|(6-Bromo-2,3-dichlorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [commercial availability of 6-Bromo-2,3-dichlorophenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1521895#commercial-availability-of-6-bromo-2,3-dichlorophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com